molecular formula C9H17ClFN3 B12215276 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine

Cat. No.: B12215276
M. Wt: 221.70 g/mol
InChI Key: FPEDFXQTGNWNOJ-UHFFFAOYSA-N
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Description

[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a substituted pyrazole derivative featuring a propylamine side chain. The pyrazole ring is substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position, while a methyl-propylamine moiety is attached at the 4-position. Its properties may be inferred from structurally related compounds, such as primary amines and fluorinated heterocycles .

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-3-5-11-6-8-7-12-13(4-2)9(8)10;/h7,11H,3-6H2,1-2H3;1H

InChI Key

FPEDFXQTGNWNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1)CC)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper or palladium . Another approach involves the use of multicomponent reactions, where hydrazine, aldehydes, and alkynes react together to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives, including [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine, often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Primary Amines

Propylamine (C₃H₉N) serves as a foundational comparator. and highlight key properties of primary amines:

  • Ethylamine to Decylamine Series :
    • Hydrogen Bonding vs. Dispersion : In shorter-chain amines (e.g., propylamine), hydrogen bonding (N–H···N) and methyl–methyl interactions dominate crystal packing. For longer chains (e.g., heptylamine), dispersion forces prevail .
    • Melting Point Alternation : Even-membered amines (e.g., butylamine) exhibit stronger intermolecular interactions and higher melting points than odd-membered counterparts (e.g., pentylamine). This trend suggests that the propylamine chain in the target compound may influence its phase behavior .
Compound Chain Length Dominant Interaction Melting Point Trend
Ethylamine C2 H-bonding Lower (184 K)
Propylamine C3 H-bonding + Methyl Intermediate
Butylamine C4 Efficient packing Higher (223 K)

Fluorinated Heterocycles

The fluorine substituent on the pyrazole ring differentiates the target compound from non-fluorinated analogues. lists structurally complex fluorinated pyrazolo-pyrimidines (e.g., [1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine derivatives). Key contrasts include:

  • Steric Considerations : The ethyl group at the 1-position may introduce steric hindrance, reducing reactivity compared to methyl-substituted pyrazoles .

Hydrogen-Bonding Patterns

emphasizes hydrogen bonding’s role in molecular aggregation. The target compound’s propylamine group can act as a hydrogen-bond donor (N–H), while the pyrazole’s fluorine may serve as an acceptor. This dual functionality contrasts with simpler amines (e.g., propylamine), where only N–H···N interactions are prominent .

Research Findings and Challenges

  • Crystallography: No direct data on the target compound’s crystal structure exists in the evidence.
  • Metabolic Pathways: notes that propylamine groups participate in methionine metabolism via S-adenosylmethionine (SAM). While speculative, the target compound’s propylamine moiety could influence its metabolic stability or toxicity .
  • Synthetic Limitations : highlights challenges in synthesizing propylamine derivatives in sufficient quantities for detailed characterization, a hurdle that may extend to the target compound .

Data Table: Comparative Properties of Key Analogues

Compound Molecular Formula Key Substituents Dominant Interactions Potential Applications
[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine C₉H₁₅FN₃ Fluorine, Ethyl, Propylamine H-bonding, Dispersion Medicinal chemistry
Propylamine C₃H₉N None H-bonding Solvent, Intermediate
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine () C₁₄H₁₁FN₆O₂S Fluorine, Sulfonyl π-Stacking, H-bonding Kinase inhibition

Biological Activity

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular structure of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine features a pyrazole ring substituted with an ethyl group and a fluorine atom, along with a propyl amine side chain. The molecular formula can be represented as C10_{10}H14_{14}FN3_{3}, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The unique structure contributes to its biological significance, often acting as a pharmacophore in various medicinal applications.

Research indicates that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound is believed to interact with specific enzymes involved in disease pathways, potentially inhibiting their activity and influencing cellular processes.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in prostate cancer models .

Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryPotential for reducing inflammation

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antibacterial activity of pyrazole derivatives, including [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Proliferation : In vitro assays demonstrated that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine effectively inhibited the growth of prostate cancer cell lines. The compound's mechanism involved modulation of specific signaling pathways related to cell proliferation and apoptosis .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with key enzymes have revealed that it may inhibit phospholipase A2 activity, a pathway often implicated in inflammatory responses and cancer progression. This suggests that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine could have broader therapeutic applications beyond its initial indications .

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